molecular formula C12H17NO3 B13055866 1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine

1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine

Cat. No.: B13055866
M. Wt: 223.27 g/mol
InChI Key: MGKVSZBPSGXJNB-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine is an organic compound with the molecular formula C12H17NO3. This compound is characterized by the presence of a trimethoxyphenyl group attached to a prop-2-enylamine moiety. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitromethane to form 3,4,5-trimethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amine derivatives, aldehydes, carboxylic acids, and substituted phenyl compounds .

Scientific Research Applications

1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions lead to the disruption of cellular processes, resulting in anti-cancer and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate: A dihydrofolate reductase (DHFR) inhibitor.

    Trimethoprim: Another DHFR inhibitor.

Uniqueness

1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine is unique due to its versatile pharmacophore, the trimethoxyphenyl group, which imparts a wide range of biological activities. This compound exhibits remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

1-(3,4,5-trimethoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C12H17NO3/c1-5-9(13)8-6-10(14-2)12(16-4)11(7-8)15-3/h5-7,9H,1,13H2,2-4H3

InChI Key

MGKVSZBPSGXJNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C=C)N

Origin of Product

United States

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